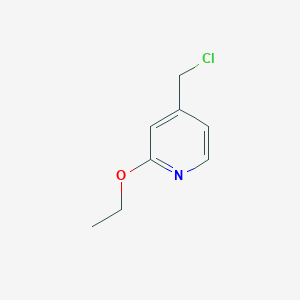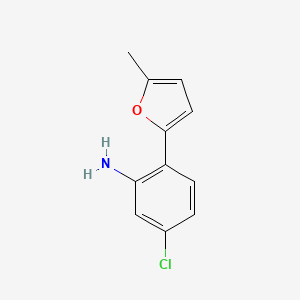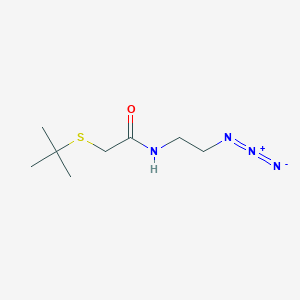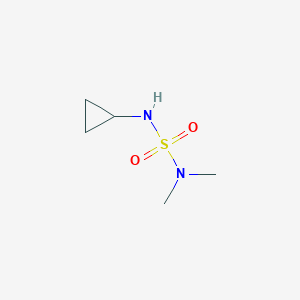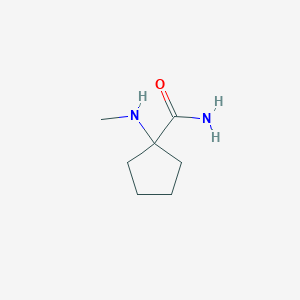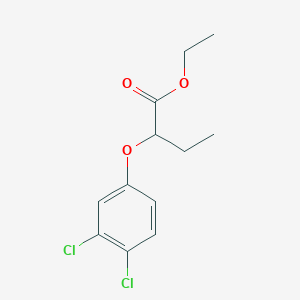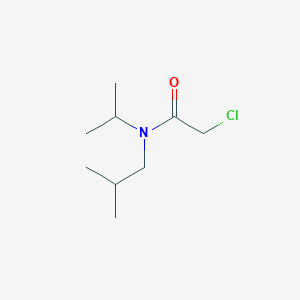
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide
Descripción general
Descripción
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
Crystal Structure and Molecular Interactions : Studies have elucidated the crystal structure of related chloroacetamide compounds, revealing intricate details about their molecular conformations and intermolecular interactions. For example, the compound 2-Chloro-N-(3-methylphenyl)acetamide showcased specific N—H⋯O hydrogen bonds that form chains in the crystal lattice, suggesting potential applications in the design of materials with specific structural properties (Gowda et al., 2007).
Molecular Conformation and Polarity Studies : The conformations of chloroacetamide derivatives have been examined through methods like the dipole moment method and quantum chemical calculations. For example, certain chloroacetamide derivatives demonstrate unique conformations and polarities, which could be relevant for the development of novel materials with tailored properties (Ishmaeva et al., 2015).
Chemical Synthesis and Reactivity
Synthesis of Derivatives : Novel acetamide derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. For instance, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives were synthesized and characterized by various spectroscopic techniques, showcasing the potential for the development of new chemical entities with specific applications (Yang Jing, 2010).
Reactivity and Product Formation : Research has explored the reactivity of chloroacetamide derivatives, leading to the formation of diverse products under various conditions. For example, the chemical oxidation of specific acetamide compounds with different oxidants resulted in the formation of multiple products, indicating potential applications in synthetic chemistry and material science (Pailloux et al., 2007).
Potential Applications in Solar Cells and Ligand-Protein Interactions
Photovoltaic Efficiency and Solar Cell Applications : Certain benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and light harvesting capabilities, suggesting potential applications in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them promising candidates for use in photovoltaic cells (Mary et al., 2020).
Ligand-Protein Interaction Studies : The interaction of bioactive compounds with proteins has been studied, providing insights into their potential biological applications. For example, molecular docking studies of benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) revealed significant binding affinities, indicating potential applications in drug design and medicinal chemistry (Mary et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)6-11(8(3)4)9(12)5-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOZCRVCADMVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



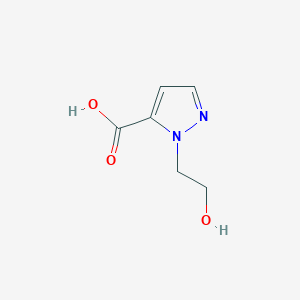
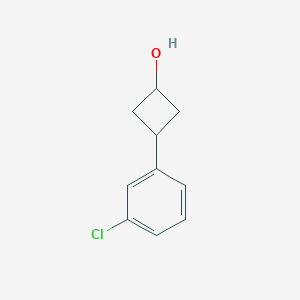



![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
